4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)17-9-8-16(27-4)11-18(17)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNKMAIUSJNXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3,4-dimethylaniline, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent variations are summarized below:
Substituent Impact Analysis :
- Amide Groups : The 3,4-dimethylphenyl amide in the target compound offers greater steric bulk than acetyl () or methoxycarbonyl () groups, possibly affecting binding pocket interactions.
- Position 2 Groups : Sulfanylidene (thione) analogs exhibit stronger hydrogen-bonding capacity than oxo derivatives, which may improve target affinity .
Physicochemical Properties
- Solubility : Fluorophenyl and methoxyphenyl analogs show solubility in polar aprotic solvents like DMSO, while trifluoromethylphenyl derivatives may have reduced solubility due to hydrophobicity .
- Melting Points : Sulfanylidene analogs generally exhibit higher melting points than oxo derivatives (e.g., 196°C for a 2-thioxo compound vs. 182–184°C for an oxo analog ).
Biological Activity
The compound 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activities associated with this compound based on various studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A tetrahydropyrimidine core.
- Dimethoxy and dimethyl substituents on the phenyl rings.
- A sulfanylidene group contributing to its reactivity.
The molecular formula is , with a molecular weight of 372.48 g/mol.
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance:
- A series of imidazo[1,2-a]pyridine analogues derived from similar structures showed potent antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 2.0 to 20.0 µM .
- The compound's structural features likely enhance its interaction with cellular targets involved in cancer proliferation pathways.
Antiviral Activity
The antiviral potential of related compounds has been explored extensively:
- Certain tetrahydropyrimidine derivatives have shown activity against influenza viruses in vitro. The structure–activity relationship (SAR) studies indicated that modifications in substituents significantly influence antiviral efficacy .
Cytotoxicity and Selectivity
Research indicates that while some derivatives exhibit cytotoxic effects against cancer cells, they maintain selectivity towards non-cancerous cells:
- For example, specific analogues were found to be non-toxic to HEK-293 human embryonic kidney cells while effectively targeting cancer cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The presence of specific functional groups may allow these compounds to interfere with signaling pathways that promote tumor growth.
Data Summary and Findings
The following table summarizes key findings from various studies regarding the biological activities of the compound and its derivatives:
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 2.0 - 20.0 | Potent activity observed |
| Anticancer | HeLa (Cervical Cancer) | 5.0 - 15.0 | Selective toxicity against cancer cells |
| Antiviral | Influenza A Virus | Varies | Significant antiviral activity noted |
| Cytotoxicity | HEK-293 (Normal Cells) | >100 | Non-toxic to normal human cells |
Case Studies
- Study on Anticancer Effects : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer efficacy against multiple cell lines, revealing that modifications at the 6-position significantly enhanced activity while maintaining selectivity towards normal cells .
- Antiviral Activity Assessment : Another study focused on the antiviral properties of related compounds against influenza virus strains, demonstrating that structural modifications could lead to improved efficacy and reduced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
